molecular formula C13H13ClN4O2S B2942539 N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 577754-37-1

N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2942539
CAS No.: 577754-37-1
M. Wt: 324.78
InChI Key: GPSSPDMRJIBUBN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-triazine core fused with a chloro-methylphenyl acetamide group via a thioether linkage. This molecular architecture is common in compounds investigated for their potential biological activities. Based on its structural similarity to documented analogs, this chemical class is of significant interest in agricultural and pharmaceutical research, particularly in the development of fungicidal agents. The 1,2,4-triazin-3-yl scaffold, when functionalized with specific substituents, has been associated with the ability to disrupt fungal cell integrity. The exact mechanism of action is compound-specific, but related molecules are known to interfere with critical cellular processes in target fungi, potentially leading to growth inhibition. Researchers value this compound as a key intermediate or lead structure for synthesizing novel derivatives and for evaluating efficacy against a range of phytopathogenic fungi. As with all compounds of this nature, thorough investigation into its specific biochemical interactions is necessary. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-7-9(14)4-3-5-10(7)15-11(19)6-21-13-16-12(20)8(2)17-18-13/h3-5H,6H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSSPDMRJIBUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazin-Thioacetamide Derivatives

Compound Name Acetamide Substituent Triazin Substituents Molecular Formula Molecular Weight Source (Evidence)
Target Compound 3-chloro-2-methylphenyl 6-methyl-5-oxo C₁₃H₁₂ClN₅O₂S ~345.8* N/A
N-(2-cyanophenyl)-... 2-cyanophenyl 6-methyl-5-oxo C₁₃H₁₁N₅O₂S 301.32 15
N-(3-chlorophenyl)-... 3-chlorophenyl 4-amino-6-(4-methylbenzyl)-5-oxo C₁₉H₁₈ClN₅O₂S 415.90 19
N-(4-nitrophenyl)-... 4-nitrophenyl 6-methyl-5-oxo C₁₂H₁₁N₅O₄S 321.31 20
N-(4-butylphenyl)-... 4-butylphenyl 6-methyl-5-oxo C₁₆H₂₀N₄O₂S ~332.4* 9

*Calculated based on molecular formula.

Key Observations:

  • Triazin Modifications: The addition of an amino group and 4-methylbenzyl substituent in may increase hydrogen-bonding capacity and molecular weight, influencing solubility and target specificity.

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